molecular formula C16H16Br2O2 B12611803 2,2'-(Ethane-1,2-diyl)bis(4-bromo-6-methylphenol) CAS No. 650601-30-2

2,2'-(Ethane-1,2-diyl)bis(4-bromo-6-methylphenol)

Cat. No.: B12611803
CAS No.: 650601-30-2
M. Wt: 400.10 g/mol
InChI Key: WFANNOCRROQJDW-UHFFFAOYSA-N
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Description

2,2’-(Ethane-1,2-diyl)bis(4-bromo-6-methylphenol) is an organic compound characterized by the presence of two bromine atoms and two methyl groups attached to a phenolic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(Ethane-1,2-diyl)bis(4-bromo-6-methylphenol) typically involves the reaction of 4-bromo-6-methylphenol with ethylene dibromide under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction conditions include maintaining a temperature range of 60-80°C and stirring the mixture for several hours to ensure complete reaction.

Industrial Production Methods

On an industrial scale, the production of 2,2’-(Ethane-1,2-diyl)bis(4-bromo-6-methylphenol) involves similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are employed to achieve high-quality products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2,2’-(Ethane-1,2-diyl)bis(4-bromo-6-methylphenol) undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding alcohols.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium at room temperature.

    Reduction: Sodium borohydride in methanol at 0-5°C.

    Substitution: Sodium methoxide in methanol at reflux temperature.

Major Products Formed

    Oxidation: Quinones

    Reduction: Alcohols

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

2,2’-(Ethane-1,2-diyl)bis(4-bromo-6-methylphenol) has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as an antimicrobial agent due to its phenolic structure.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,2’-(Ethane-1,2-diyl)bis(4-bromo-6-methylphenol) involves its interaction with molecular targets through its phenolic and bromine functional groups. The compound can form hydrogen bonds and halogen bonds with biological molecules, leading to alterations in their structure and function. These interactions can affect various biochemical pathways, contributing to the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2,2’-(Ethane-1,2-diyl)bis(4-methylphenol)
  • 2,2’-(Ethane-1,2-diyl)bis(4-chloro-6-methylphenol)
  • 2,2’-(Ethane-1,2-diyl)bis(4-fluoro-6-methylphenol)

Uniqueness

2,2’-(Ethane-1,2-diyl)bis(4-bromo-6-methylphenol) is unique due to the presence of bromine atoms, which impart distinct chemical reactivity and biological activity compared to its analogs. The bromine atoms enhance the compound’s ability to participate in halogen bonding and increase its overall molecular weight, influencing its physical and chemical properties.

Properties

CAS No.

650601-30-2

Molecular Formula

C16H16Br2O2

Molecular Weight

400.10 g/mol

IUPAC Name

4-bromo-2-[2-(5-bromo-2-hydroxy-3-methylphenyl)ethyl]-6-methylphenol

InChI

InChI=1S/C16H16Br2O2/c1-9-5-13(17)7-11(15(9)19)3-4-12-8-14(18)6-10(2)16(12)20/h5-8,19-20H,3-4H2,1-2H3

InChI Key

WFANNOCRROQJDW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1O)CCC2=C(C(=CC(=C2)Br)C)O)Br

Origin of Product

United States

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